molecular formula C2H6Mg B1582884 Magnesium, dimethyl- CAS No. 2999-74-8

Magnesium, dimethyl-

Cat. No.: B1582884
CAS No.: 2999-74-8
M. Wt: 54.37 g/mol
InChI Key: UPKIHOQVIBBESY-UHFFFAOYSA-N
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Description

Magnesium, dimethyl- (often referred to as magnesium dimethyl dicarbonate, CH₃MgCO₃) is a reactive organomagnesium compound primarily utilized in organic synthesis. It acts as a Grignard-like reagent, enabling nucleophilic addition reactions to form alcohols, ketones, and aldehydes . This compound is characterized by its high reactivity, solubility in polar aprotic solvents (e.g., methanol or dimethyl ether), and corrosive nature, necessitating stringent handling protocols to avoid ignition or hazardous reactions . Its synthesis typically involves the reaction of methyl halides (e.g., methylmagnesium bromide) with carbon dioxide, followed by purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, dimethyl- can be synthesized by adding dioxane to a solution of methylmagnesium halide. The reaction is as follows :

[ 2 \text{CH}_3\text{MgX} + 2 \text{dioxane} \rightleftharpoons (\text{CH}_3)_2\text{Mg} + \text{MgX}_2(\mu\text{-dioxane})_2 \downarrow ]

In this procedure, the dimethylmagnesium exists as the ether adduct, not the polymer. The addition of 1,4-dioxane causes the precipitation of solid ( \text{MgX}_2(\mu\text{-dioxane})_2 ), a coordination polymer, which drives the Schlenk equilibrium toward the formation of dimethylmagnesium .

Another method involves combining dimethylmercury and magnesium .

Industrial Production Methods

Industrial production methods for magnesium, dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Magnesium, dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxygen: For oxidation reactions.

    Halides: For substitution reactions.

    Other metal halides: For transmetallation reactions.

Major Products

    Magnesium oxide: From oxidation.

    Organomagnesium halides: From substitution.

    New organometallic compounds: From transmetallation.

Scientific Research Applications

Scientific Research Applications of Dimethylmagnesium

Dimethylmagnesium, an organomagnesium compound with the formula (CH3)2Mg, is a white, pyrophoric solid . It is primarily used in the synthesis of other organometallic compounds .

Synthesis of Organometallic Compounds

  • Preparation : Dimethylmagnesium is produced by adding dioxane to a solution of methylmagnesium halide : 2 CH3MgX+2 dioxane(CH3)2Mg+MgX2(μ dioxane)22\text{ CH}_3\text{MgX}+2\text{ dioxane}\rightleftharpoons (\text{CH}_3)_2\text{Mg}+\text{MgX}_2(\mu \text{ dioxane})_2\downarrow The addition of 1,4-dioxane precipitates solid MgX2(μ-dioxane)2, which drives the Schlenk equilibrium toward (CH3)2Mg . It can also be prepared by combining dimethylmercury and magnesium .
  • Structure and Properties: X-ray crystallography reveals that dimethylmagnesium is a polymer with a structure similar to silicon disulfide, featuring tetrahedral magnesium centers surrounded by bridging methyl groups. The Mg-C distances are 224 pm . Its linear chain structure is also seen in diethylmagnesium and dimethylberyllium, while di(tert-butyl)magnesium forms a dimer .

Catalysis

  • Solid Propellant Combustion: Dimethyl glyoxime magnesium compounds can be used as combustion catalysts in solid propellants . The synthesis technique is straightforward, yielding a dimethyl glyoxime magnesium compound that decomposes asymmetrically to produce evenly distributed, nascent-state magnesia (MgO) . MgO serves as the primary catalytic active component, enhancing the catalytic effect on low combustion temperature deflagration of solid propellants .
  • Chemical Warfare Agent Detoxification: Nano-crystalline magnesium oxide (MgO) demonstrates catalytic activity in the nucleophilic degradation of dimethyl methylphosphonothiolate (DMPT), a chemical warfare agent . The reaction involves the nucleophilic attack of ammonia (NH3) on DMPT, with the hydroxylated model showing better catalytic performance than the unhydroxylated one .

Neuroprotection

  • Neurodegenerative Disorders: Magnesium may neutralize reactive oxygen species (ROS), delaying the progression of neurodegenerative disorders . In a 1-methyl-4-phenylpyridinium (MPP+) model of Parkinson’s disease, increased intracellular magnesium concentration inhibited cellular ROS production, maintained ATP generation, and preserved cell viability, protecting neurons from MPP+ toxicity .

Other Potential Applications

  • Magnesium-Sulfur Batteries: Magnesium chloride complexes, induced by different magnesium-to-chlorine ratios, are theoretically studied for their role in magnesium-sulfur batteries .
  • Inhibitors: MbtI inhibitors reported to date demonstrate antimycobacterial activity .

Mechanism of Action

Magnesium, dimethyl- exerts its effects primarily through its ability to donate methyl groups in chemical reactions. This donation is facilitated by the presence of magnesium, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved include various organic substrates that can accept methyl groups .

Comparison with Similar Compounds

Magnesium Diethyl (Diethylmagnesium, Mg(C₂H₅)₂)

Chemical Properties :

  • Structure: Linear organomagnesium compound with two ethyl groups.
  • Reactivity : Highly reactive, soluble in ether, and forms solvated crystals.
  • Applications: Widely used in hydromagnesiation of α-olefins and synthesis of organometallic compounds .

Key Differences :

  • Thermal Stability : Magnesium diethyl is more thermally stable than magnesium dimethyl dicarbonate due to longer alkyl chains reducing reactivity.
  • Synthetic Utility : Preferentially used in industrial-scale alkylation reactions, whereas magnesium dimethyl dicarbonate is tailored for carboxylation and reduction reactions .

Magnesium Diethoxide (Mg(OCH₂CH₃)₂)

Chemical Properties :

  • Structure : Ethoxide ligand-coordinated magnesium.
  • Reactivity : Acts as a strong base and catalyst in esterification and transesterification reactions.
  • Applications: Utilized in polymer chemistry and as a precursor for magnesium oxide nanomaterials .

Key Differences :

  • Solubility: Insoluble in non-polar solvents, contrasting with the solubility of magnesium dimethyl dicarbonate in methanol/dimethyl ether.
  • Safety: Less pyrophoric than organomagnesium reagents but still moisture-sensitive .

Magnesium Fumarate (C₄H₂MgO₄)

Chemical Properties :

  • Structure : Magnesium salt of fumaric acid.
  • Reactivity: Non-reactive under physiological conditions, stable in aqueous environments.
  • Applications : Used in pharmaceuticals as a magnesium supplement and antioxidant .

Key Differences :

  • Bioavailability : Magnesium fumarate is biocompatible, unlike the corrosive and reactive magnesium dimethyl dicarbonate.
  • Synthetic Role: Not used in organic synthesis; serves nutritional and medical purposes .

Data Tables

Table 1: Comparative Properties of Magnesium Compounds

Property Magnesium, Dimethyl- (CH₃MgCO₃) Magnesium Diethyl (Mg(C₂H₅)₂) Magnesium Diethoxide (Mg(OCH₂CH₃)₂)
Formula CH₃MgCO₃ Mg(C₂H₅)₂ Mg(OCH₂CH₃)₂
CAS Number Not explicitly listed 557-18-6 2414-98-4
Solubility Methanol, dimethyl ether Ether, hydrocarbons Ethanol, polar aprotic solvents
Reactivity High (Grignard-like) Moderate (industrial alkylation) Low (base/catalyst)
Primary Use Organic synthesis Hydromagnesiation Polymer chemistry, nanomaterials

Table 2: Ionic Conductivity in Electrolyte Systems

Compound Ionic Conductivity (S/cm) Application Reference
MgBr₂/DMSO electrolyte ~10⁻² High-energy magnesium batteries
Mg(AlCl₂-EtBu)₂/THF ~10⁻³ Prototype Mg batteries (limited use)

Research Findings and Challenges

  • Magnesium Dimethyl Dicarbonate: Demonstrates exceptional utility in carboxylation reactions but requires inert atmospheres and non-aqueous conditions due to moisture sensitivity .
  • Battery Electrolytes : MgBr₂/DMSO systems achieve ionic conductivities of ~10⁻² S/cm, surpassing traditional THF-based electrolytes, but long-term stability remains unproven .

Biological Activity

Magnesium dimethyl, commonly referred to as dimethyl magnesium, is an organomagnesium compound that has garnered attention for its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Dimethyl magnesium is a Grignard reagent, characterized by its highly reactive nature. It is typically used in organic synthesis as a nucleophile. The compound can be represented chemically as C2H6Mg\text{C}_2\text{H}_6\text{Mg}, where magnesium acts as a central atom bonded to two methyl groups. Its reactivity with various electrophiles makes it a valuable tool in synthetic chemistry.

  • Enzymatic Activation : Magnesium ions play a crucial role in enzymatic reactions, particularly in the activation of ATP-dependent enzymes. Studies have shown that magnesium can enhance the activity of enzymes such as creatine kinase and pyruvate dehydrogenase, which are vital for energy metabolism .
  • Cellular Metabolism : Dimethyl magnesium has been observed to influence cellular metabolism significantly. It alters metabolic pathways by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. This modulation can lead to increased energy production or altered metabolic states in cells .
  • Anti-Angiogenic Properties : Recent research indicates that dimethyl magnesium may exhibit anti-angiogenic effects, potentially making it relevant in treating conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy. The compound appears to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis .

Study on Endothelial Cells

A study conducted on human dermal microvascular endothelial cells (HMECs) demonstrated that treatment with dimethyl magnesium resulted in:

  • Increased Glycolysis : Enhanced glycolytic activity was noted, which may contribute to the survival and proliferation of endothelial cells under hypoxic conditions.
  • Decreased Cell Respiration : A reduction in mitochondrial respiration was observed, suggesting a shift towards anaerobic metabolism .

Impact on Cancer Cells

In another investigation focusing on cancer biology, dimethyl magnesium was shown to suppress tumor growth in xenograft models by inhibiting angiogenesis. The mechanism involved downregulation of pro-angiogenic factors and modulation of metabolic pathways critical for tumor cell survival .

Data Tables

Property Observation
Chemical FormulaC2H6Mg\text{C}_2\text{H}_6\text{Mg}
Enzymatic ActivationEnhances ATP-dependent enzyme activity
Glycolysis RateIncreased under hypoxic conditions
Mitochondrial RespirationDecreased
Anti-Angiogenic EffectInhibits VEGFR2

Q & A

Q. What established synthetic protocols exist for dimethylmagnesium, and how do reaction conditions influence yield and purity?

Basic Research Question
Dimethylmagnesium is typically synthesized via the reaction of magnesium metal with methyl halides (e.g., CH₃X, X = Cl, Br) in anhydrous ether solvents under inert atmospheres. Key considerations include:

  • Solvent selection : Diethyl ether or THF are common for stabilizing Grignard-type reagents.
  • Temperature control : Slow initiation at room temperature, followed by reflux to ensure complete reaction.
  • Purity protocols : Use of Schlenk lines or gloveboxes to exclude moisture/oxygen. Post-synthesis purification via vacuum distillation or recrystallization ensures minimal contamination .

Methodological Insight :

  • Employ elemental analysis (C/H content) and NMR spectroscopy (¹H, ¹³C) to verify stoichiometry and detect impurities like MgO or residual solvents.
  • Reference kinetic models from CO₂-to-dimethyl ether synthesis (e.g., parameter fitting to experimental data) to optimize reaction time and catalyst activation .

Q. How can researchers address discrepancies in reported catalytic activities of dimethylmagnesium across studies?

Advanced Research Question
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature gradients) or incomplete reagent characterization. To resolve these:

  • Systematic Reviews : Follow Cochrane Handbook guidelines to assess study quality, including risk of bias in experimental design and reporting .
  • Meta-Analysis : Use the Paule-Mandel estimator or restricted maximum likelihood (REML) to quantify between-study variance and heterogeneity. The Q-profile method is recommended for confidence intervals around variance estimates .
  • Reproducibility : Standardize reporting of synthesis protocols (e.g., inert atmosphere techniques) and characterization data to reduce ambiguity .

Q. What spectroscopic techniques are most effective for characterizing dimethylmagnesium, and how can impurities be identified?

Basic Research Question

  • NMR Spectroscopy : ¹H NMR in deuterated THF detects CH₃ groups (δ ~ -0.5 ppm for Mg-CH₃). ¹³C NMR confirms bonding environments.
  • FT-IR : Identifies Mg-C stretches (~500–600 cm⁻¹) and rules out O-H contamination (broad ~3200–3600 cm⁻¹).
  • Elemental Analysis : Quantifies C/H/Mg ratios to validate stoichiometry.

Methodological Insight :

  • Compare results with empirical formula determination methods (e.g., gravimetric analysis for MgO formation) to cross-verify purity .

Q. What computational models predict dimethylmagnesium’s reactivity in novel reaction systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic attack on carbonyl groups) and transition states.
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ether vs. hydrocarbon solvents) on reagent stability.
  • Kinetic Modeling : Aligns with fixed-bed reactor studies (e.g., CO₂ hydrogenation to dimethyl ether) to predict rate constants and activation energies .

Q. What are the best practices for storing dimethylmagnesium to prevent degradation?

Basic Research Question

  • Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampoules or Schlenk flasks.
  • Solvent Stability : Use dry, aprotic solvents (e.g., THF) to prevent hydrolysis.
  • Temperature : Long-term storage at -20°C minimizes thermal decomposition.

Methodological Insight :

  • Reference protocols for diethylmagnesium handling, emphasizing rigorous drying of glassware and solvents .

Q. How can reaction parameters be optimized for dimethylmagnesium-mediated syntheses using design of experiments (DoE)?

Advanced Research Question

  • Factorial Design : Vary parameters (temperature, Mg:CH₃X ratio, solvent volume) to identify significant factors.
  • Response Surface Methodology (RSM) : Maps yield/purity as functions of input variables.
  • Validation : Use reactor-scale models (e.g., fixed-bed kinetics) to bridge lab-scale data and industrial applicability .

Properties

IUPAC Name

magnesium;carbanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CH3.Mg/h2*1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIHOQVIBBESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Mg
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062765
Record name Magnesium, dimethyl-
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Molecular Weight

54.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB]
Record name Dimethylmagnesium
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Solubility

Very slightly soluble in ether
Record name DIMETHYLMAGNESIUM
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Color/Form

White solid crystals

CAS No.

2999-74-8
Record name Dimethylmagnesium
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Record name Magnesium, dimethyl-
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Record name Magnesium, dimethyl-
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Record name DIMETHYLMAGNESIUM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Stable to 240 °C
Record name DIMETHYLMAGNESIUM
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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